molecular formula C10H9F3N2O3S B1411195 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide CAS No. 1823184-28-6

2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide

Cat. No.: B1411195
CAS No.: 1823184-28-6
M. Wt: 294.25 g/mol
InChI Key: RVLOWVMQAFJAJK-UHFFFAOYSA-N
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Description

2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of ethylthio, nitro, and trifluoromethyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 2-(ethylthio)-4-(trifluoromethyl)aniline to introduce the nitro group, followed by acylation to form the benzamide structure. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acyl chlorides for the acylation step.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, while the trifluoromethyl group can enhance binding affinity to certain targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-6-nitro-4-(trifluoromethyl)benzamide
  • 2-(Ethylthio)-4-nitro-6-(trifluoromethyl)benzamide
  • 2-(Ethylthio)-6-nitro-4-(difluoromethyl)benzamide

Uniqueness

2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-ethylsulfanyl-6-nitro-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3S/c1-2-19-7-4-5(10(11,12)13)3-6(15(17)18)8(7)9(14)16/h3-4H,2H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLOWVMQAFJAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1C(=O)N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide
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2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide
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2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide
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2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide
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2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide
Reactant of Route 6
2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide

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